6-acetyl-2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
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Overview
Description
The compound “6-acetyl-2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide” is a complex organic molecule . It contains several functional groups, including an acetyl group, a benzamido group, a sulfamoyl group, and a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with a tetrahydrothieno[2,3-c]pyridine core structure. This core is substituted with various functional groups, including an acetyl group at the 6-position, a benzamido group at the 2-position, and a carboxamide group at the 3-position .Scientific Research Applications
Antimicrobial Activity
- A study by Bakhite et al. (2004) explored the synthesis of related thieno[2,3-b]pyridine carboxamides and their antimicrobial activities. They found that certain derivatives exhibited in vitro antimicrobial activities (Bakhite, Abdel-rahman, & Al-Taifi, 2004).
- Abdel-rahman et al. (2002) also synthesized new pyridothienopyrimidines and pyridothienotriazines, some of which were tested for their antimicrobial activities, highlighting the potential of these compounds in microbial inhibition (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Synthesis and Characterization
- The synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems was conducted by Bakhite et al. (2005), demonstrating the chemical versatility of these compounds (Bakhite, Al‐Sehemi, & Yamada, 2005).
- Youssef et al. (2012) reported on the synthesis of isothiazolopyridines and related compounds using both conventional chemical and modern microwave techniques, indicating the adaptability of synthetic methods for such compounds (Youssef, Azab, & Youssef, 2012).
Polyamide Synthesis
- Faghihi and Mozaffari (2008) synthesized new polyamides using a compound structurally related to thieno[2,3-c]pyridine-3-carboxamide. This showcases the application of similar compounds in the development of novel polymeric materials (Faghihi & Mozaffari, 2008).
Antiprotozoal Agents
- The study by Ismail et al. (2004) focused on the synthesis of imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, which demonstrated strong in vitro activities against T. b. rhodesiense and P. falciparum, indicating their potential as antiprotozoal agents (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).
Antimycobacterial Activity
- Samala et al. (2014) designed and synthesized tetrahydrothieno[2,3-c]pyridine-3-carboxamide derivatives with significant inhibition of Mycobacterium tuberculosis, showing potential in antimycobacterial therapy (Samala, Devi, Nallangi, Sridevi, Saxena, Yogeeswari, & Sriram, 2014).
Mechanism of Action
Future Directions
The future directions for research on this compound could include further investigation into its synthesis, its physical and chemical properties, and its potential biological activities. Additionally, studies could explore its potential applications in various fields, such as medicine or materials science .
properties
IUPAC Name |
6-acetyl-2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O7S2/c1-15(28)26-9-8-18-19(14-26)35-23(20(18)21(24)29)25-22(30)16-4-6-17(7-5-16)36(31,32)27(10-12-33-2)11-13-34-3/h4-7H,8-14H2,1-3H3,(H2,24,29)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNAMNXCFYAYSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-acetyl-2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide |
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